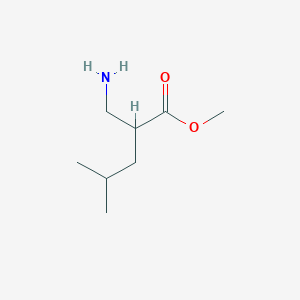

Methyl 2-(aminomethyl)-4-methylpentanoate

Description

Historical Context and Evolution in Amino Acid Chemistry

The journey of Methyl 2-(aminomethyl)-4-methylpentanoate is intrinsically linked to the broader history of β-amino acids. While α-amino acids are the fundamental building blocks of proteins, the study of their β-counterparts dates back to the early 20th century. numberanalytics.com However, it was not until recent decades that their full potential in chemistry and biology began to be realized. numberanalytics.com The initial interest in β-amino acids was primarily academic, focusing on their synthesis and structural properties.

A significant evolution in amino acid chemistry was the development of methods to protect the reactive amino and carboxyl groups, enabling the controlled synthesis of peptides and other complex molecules. libretexts.orgslideshare.net The use of methyl esters as a protecting group for the carboxylic acid functionality has been a long-standing strategy in organic synthesis due to the relative ease of both their formation and subsequent removal. libretexts.orgresearchgate.net The specific lineage of this compound can be seen as a convergence of these two fields: the exploration of non-natural β-amino acids and the application of established protecting group strategies.

Significance in Modern Organic Synthesis and Chemical Biology Research

The importance of this compound in contemporary research stems from its role as a versatile building block. hilarispublisher.comresearchgate.net In organic synthesis, it provides a scaffold for the construction of more complex molecules with specific three-dimensional arrangements. nih.gov This is particularly relevant in the field of peptidomimetics, where researchers aim to design molecules that mimic the structure and function of natural peptides but with enhanced stability and bioavailability. nih.govacs.org The incorporation of β-amino acids like the one derived from this ester can induce unique secondary structures in peptides, such as helices and turns, which are crucial for biological activity. rsc.orgnih.gov

In chemical biology, the focus is on using chemical tools to understand and manipulate biological systems. Peptides and proteins containing β-amino acids are resistant to degradation by proteases, the enzymes that break down proteins. nih.govnih.gov This increased metabolic stability makes them attractive candidates for the development of new therapeutic agents. numberanalytics.comhilarispublisher.com this compound, as a precursor to a β-leucine derivative, is of particular interest given leucine's role in various biological processes. wikipedia.org

Scope and Academic Research Objectives

The academic research surrounding this compound and related compounds is multifaceted. Key objectives include:

Development of Novel Synthetic Methodologies: Researchers are continuously seeking more efficient and stereoselective ways to synthesize β-amino acid esters. researchgate.netmdpi.com This includes the exploration of new catalysts and reaction conditions.

Conformational Analysis: A significant area of study involves understanding how the incorporation of β-amino acids influences the three-dimensional structure of peptides. scirp.orgnih.gov This knowledge is critical for designing molecules with specific biological targets.

Exploration of Biological Activity: A primary goal is to synthesize novel peptides and peptidomimetics containing β-amino acids and to evaluate their therapeutic potential. hilarispublisher.comresearchgate.net This includes screening for antimicrobial, anticancer, and other pharmacological activities. numberanalytics.comnih.gov

Application as Chiral Building Blocks: The inherent chirality of amino acid derivatives makes them valuable starting materials for the synthesis of other enantiomerically pure compounds. nih.gov

Interactive Data Tables

Below are interactive tables summarizing key information about the chemical compounds mentioned in this article.

| Compound Name | Molecular Formula | Key Role/Significance |

|---|---|---|

| This compound | C8H17NO2 | β-amino acid ester; building block in organic synthesis |

| Leucine (B10760876) | C6H13NO2 | Proteinogenic α-amino acid |

| β-Leucine | C6H13NO2 | Non-proteinogenic β-amino acid |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(aminomethyl)-4-methylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-6(2)4-7(5-9)8(10)11-3/h6-7H,4-5,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGZFUGCZDERGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CN)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Aminomethyl 4 Methylpentanoate and Its Derivatives

Direct Esterification Routes to Methyl 2-(aminomethyl)-4-methylpentanoate

Direct esterification, commonly known as Fischer esterification, represents a fundamental and straightforward approach to synthesizing this compound. masterorganicchemistry.com This method involves the reaction of the parent carboxylic acid, 2-(aminomethyl)-4-methylpentanoic acid, with methanol (B129727) in the presence of an acid catalyst. masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of methanol is typically used as the solvent. masterorganicchemistry.com

Synthesis via Precursors and Strategic Intermediates

Alternative synthetic strategies involve the use of precursors and intermediates that are subsequently converted to the target molecule. These multi-step pathways can offer greater control and may be more suitable for large-scale production or for the synthesis of specific stereoisomers.

Pathways from 2-Cyano-4-methylpentanoate Derivatives

A significant pathway for synthesizing the target compound involves the use of a cyano-ester precursor, specifically methyl 2-cyano-4-methylpentanoate. This intermediate can be synthesized through the condensation of methyl cyanoacetate (B8463686) with isobutyraldehyde (B47883) in the presence of a base like piperidine (B6355638) with acetic acid. google.com

Once the methyl 2-cyano-4-methylpentanoate intermediate is obtained, the crucial step is the reduction of the cyano group (C≡N) to an aminomethyl group (-CH₂NH₂). This transformation is typically achieved through catalytic hydrogenation. The reaction is carried out in a reactor under hydrogen gas pressure, with a metal catalyst such as Palladium on carbon (Pd/C). google.com The reaction progress is monitored, and upon completion, the catalyst is filtered off, and the solvent is removed to yield the desired this compound. google.com This method is advantageous as it builds the carbon skeleton and the ester functionality first, followed by the introduction of the amino group in the final step.

Table 1: Synthesis via 2-Cyano-4-methylpentanoate Intermediate

| Step | Starting Materials | Reagents/Catalysts | Intermediate/Product | Reported Yield | Reference |

| 1. Condensation | Methyl cyanoacetate, Isobutyraldehyde | Piperidine, Acetic Acid | Methyl 2-cyano-4-methylpentanoate | High | google.com |

| 2. Reduction | Methyl 2-cyano-4-methylpentanoate | H₂, Pd/C | This compound | - | google.com |

Conversion from Corresponding Carboxylic Acids: 2-(aminomethyl)-4-methylpentanoic acid

Beyond the direct Fischer esterification, other methods are available to convert 2-(aminomethyl)-4-methylpentanoic acid to its methyl ester. These methods often provide milder reaction conditions and can be more efficient, avoiding the harshness of strong mineral acids. nih.gov

One effective method involves the use of trimethylchlorosilane (TMSCl) in methanol. nih.gov This system facilitates a facile and mild esterification of various amino acids, yielding the corresponding methyl ester hydrochlorides in good to excellent yields at room temperature. nih.gov The general procedure involves adding TMSCl to the amino acid, followed by the addition of methanol. nih.gov The reaction mixture is stirred until completion, after which the product is isolated by concentrating the mixture. nih.gov Other reagents reported for the esterification of amino acids include thionyl chloride in methanol and the use of solid-supported catalysts like ion-exchange resins, which offer the advantage of easy separation and recyclability. nih.gov

Table 2: Reagents for Esterification of Amino Acids

| Reagent/System | Conditions | Product Form | Advantages | Reference |

| Methanol / H₂SO₄ or HCl | Reflux | Hydrochloride Salt | Inexpensive, classic method | masterorganicchemistry.comnih.gov |

| Thionyl Chloride / Methanol | 5°C to room temp | Hydrochloride Salt | High yield, common lab reagent | nih.gov |

| Trimethylchlorosilane / Methanol | Room temperature | Hydrochloride Salt | Mild conditions, good to excellent yields | nih.gov |

| Ion-Exchange Resins (e.g., Amberlyst-15) | Varies (e.g., 40-60°C) | Free Ester | Recyclable catalyst, non-corrosive | nih.gov |

Formation from Leucine-Derived Scaffolds

Given the structural similarity between this compound (a β-leucine derivative) and leucine (B10760876), synthetic pathways can be devised starting from the readily available and chiral L-leucine or its ester, (R)-methyl 2-amino-4-methylpentanoate. researchgate.netmedchemexpress.com This approach is particularly valuable for stereoselective synthesis.

The synthesis can involve the modification of the α-amino acid structure of leucine to the β-amino acid structure of the target molecule. While direct conversion pathways are complex, derivatives of leucine methyl ester are commonly used as starting points for synthesizing more complex molecules. For instance, L-leucine methyl ester can be condensed with other reagents like furan-2-carbonyl chloride to form amide derivatives, demonstrating its utility as a versatile building block. researchgate.net The transformation from an α-amino ester like leucine methyl ester to a β-amino ester like this compound would require a multi-step sequence, potentially involving homologation reactions such as the Arndt-Eistert synthesis on a protected leucine derivative.

Stereoselective Synthesis Approaches

The synthesis of specific enantiomers of this compound is crucial for applications where chirality is important. These methods employ chiral catalysts or chiral starting materials to control the stereochemical outcome of the reaction.

Enantioselective Synthesis of (R)-Methyl 2-(aminomethyl)-4-methylpentanoate

The enantioselective synthesis of the (R)-enantiomer can be approached by starting with a chiral precursor, such as L-leucine (which has an S-configuration at the alpha-carbon). The synthesis of (S)-2-amino-4-methyl-1-((R)-2-methyloxirane-2-yl)pentan-1-one from protected L-leucine has been described, which involves steps like amide formation, Grignard reaction, and epoxidation. google.com Although this produces a different final molecule, the initial steps demonstrate the use of a protected L-leucine scaffold to control stereochemistry.

A more direct strategy would involve the asymmetric reduction of a suitable precursor. For example, the asymmetric hydrogenation of an enamine or a related unsaturated precursor using a chiral catalyst could establish the desired stereocenter. Chiral rhodium and ruthenium catalysts are often employed for such transformations. nih.gov Another approach is the kinetic resolution of a racemic mixture of the final product or a key intermediate, where an enzyme or a chiral chemical reagent selectively reacts with one enantiomer, allowing the other to be isolated in high enantiomeric purity. nih.govgoogle.com The development of catalytic enantioselective methods is an active area of research, aiming to produce single-enantiomer products efficiently and with high atom economy. researchgate.netmit.edu

Enantioselective Synthesis of (S)-Methyl 2-(aminomethyl)-4-methylpentanoate

The enantioselective synthesis of specific β-amino esters like (S)-Methyl 2-(aminomethyl)-4-methylpentanoate is crucial for their application in pharmaceuticals and chiral chemistry. While a dedicated synthetic protocol for this exact molecule is not extensively detailed in the reviewed literature, several general and powerful methodologies for accessing optically pure β-amino acids and their esters can be applied. These strategies typically fall into two categories: asymmetric synthesis using chiral catalysts or auxiliaries, and the resolution of racemic mixtures.

Enzymatic methods represent a robust approach for obtaining single-enantiomer β-amino acids. researchgate.net Techniques such as enantioselective N-acylation of β-amino esters using lipases (e.g., Candida antarctica lipase (B570770) A) or the enantioselective hydrolysis of N-acyl β-amino acids by aminoacylases can effectively resolve racemic mixtures. researchgate.net Furthermore, transaminases can be employed to generate chiral β-amino acids from corresponding keto-acid precursors. researchgate.net Another biocatalytic route involves the hydrolysis of β-aminonitriles, which can be synthesized readily, using nitrile-hydrolyzing enzymes like nitrilases or a nitrile hydratase-amidase system to achieve enantioselectivity. researchgate.net

Chemical synthesis approaches often rely on conjugate addition reactions. The 1,4-addition of amines to α,β-unsaturated esters is a direct method for forming β-amino esters. organic-chemistry.org To render this process enantioselective, chiral catalysts are employed. For instance, a combined amino- and N-heterocyclic carbene (NHC)-catalyzed one-pot reaction sequence can produce β-amino esters in high yield and excellent enantiopurity. organic-chemistry.org

Control of Stereochemistry in Chiral Analogous Structures

Achieving precise control over stereochemistry is fundamental in the synthesis of complex chiral molecules. Methodologies developed for analogous β-amino acid derivatives and other chiral structures highlight effective strategies for establishing desired stereocenters.

A notable strategy involves the skeletal editing of abundant α-amino acid scaffolds. A recently developed method demonstrates a cross-electrophile coupling of β-bromo α-amino acid esters with aryl bromides, which proceeds via a tandem radical 1,2-nitrogen migration. nih.govresearchgate.net This approach allows for the synthesis of α-arylated β-amino acid motifs. Crucially, the use of a cooperative catalytic system, combining a Ni(II)/cyclo-Box complex and a chiral phosphoric acid, enables high enantioselectivity in the C(sp³)–C(sp²) bond formation, thus controlling the stereochemistry of the final β-amino acid derivative. nih.govresearchgate.net

Another distinct method for the stereocontrolled synthesis of related structures, such as β-amino alcohols, utilizes lithiated aziridines and boronic esters. nih.gov This methodology provides a pathway to chiral amino alcohols with defined stereochemistry, a structural motif closely related to β-amino acids. nih.gov The stereochemical outcome is dictated by the chirality of the starting materials and the mechanism of the ring-opening and bond-forming steps. These examples underscore the power of modern catalytic systems and rearrangement reactions in dictating the three-dimensional arrangement of atoms in chiral molecules.

Amino and Carboxyl Protecting Group Strategies in this compound Synthesis

The synthesis of amino acid derivatives requires the use of protecting groups to mask the reactive amino and carboxyl functionalities, allowing for selective reactions at other parts of the molecule. The choice of protecting groups is governed by their stability under various reaction conditions and the ease of their selective removal. The Fluorenylmethoxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) groups are two of the most widely used amino-protecting groups, offering orthogonal stability profiles that are foundational to complex synthetic strategies like solid-phase peptide synthesis. organic-chemistry.orgnumberanalytics.com

Fluorenylmethoxycarbonyl (Fmoc) Protection Methodologies

The Fmoc group is a base-labile protecting group, making it an essential tool in modern peptide synthesis and organic chemistry. numberanalytics.com Its orthogonality to acid-labile groups like Boc and tert-butyl esters is a key advantage. numberanalytics.com

The introduction of the Fmoc group onto an amino function is typically achieved by reacting the amine with an activated Fmoc reagent. Common reagents include N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl). researchgate.net The reaction is generally performed in the presence of a mild base, such as sodium bicarbonate or triethylamine, in aqueous or organic solvents. researchgate.netorganic-chemistry.org For the synthesis of N-Fmoc protected β-amino acids, the reaction conditions, including the solvent and the rate of addition of the Fmoc reagent, can significantly impact the yield. researchgate.net The Fmoc group is stable to acidic conditions used to remove Boc groups, but it is readily cleaved by treatment with a secondary amine, most commonly a solution of piperidine in an organic solvent like dimethylformamide (DMF). peptide.comacs.org

tert-Butoxycarbonyl (Boc) Protection Methodologies

The tert-Butoxycarbonyl (Boc) group is a cornerstone of amino acid protection, characterized by its stability to a wide range of nucleophilic and basic conditions and its facile removal under acidic conditions. wikipedia.org This profile makes it an ideal orthogonal partner to the base-labile Fmoc group. organic-chemistry.org

The standard procedure for introducing a Boc group involves reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride) in the presence of a base. organic-chemistry.orgwikipedia.org The reaction can be carried out under various conditions, including with sodium hydroxide (B78521) in aqueous media or with bases like 4-dimethylaminopyridine (B28879) (DMAP) in organic solvents such as acetonitrile (B52724) or tetrahydrofuran. wikipedia.org The Boc group's steric bulk and stability allow for a wide variety of subsequent chemical transformations on other parts of the molecule. Deprotection is typically accomplished using strong acids like trifluoroacetic acid (TFA), often in dichloromethane (B109758) (DCM), or with hydrogen chloride (HCl) in solvents like methanol or dioxane. wikipedia.org

Reactivity and Chemical Transformations of Methyl 2 Aminomethyl 4 Methylpentanoate

Reactivity Profile of the Aminomethyl Moiety

The aminomethyl group contains a primary amine, which is both basic and nucleophilic due to the lone pair of electrons on the nitrogen atom. This moiety is central to many of the compound's characteristic reactions.

Nucleophilic Reactions of the Primary Amine

The primary amine function in Methyl 2-(aminomethyl)-4-methylpentanoate serves as a potent nucleophile. It can readily participate in reactions involving electrophilic centers. A key example of this reactivity is the aza-Michael addition, where the amine adds to α,β-unsaturated carbonyl compounds. This reaction is a powerful method for carbon-nitrogen bond formation.

The general mechanism involves the nucleophilic attack of the primary amine on the β-carbon of an activated alkene, leading to the formation of a new β-amino carbonyl compound. The reaction can be promoted by various catalysts or can proceed under solvent-free conditions, highlighting its efficiency and environmental friendliness.

Acylation and Amidation Reactions

The primary amine of this compound readily undergoes acylation when treated with acylating agents such as acid chlorides, anhydrides, or other activated esters. This reaction results in the formation of a stable amide bond, a fundamental linkage in peptide chemistry and materials science.

The process typically involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate). This transformation is highly efficient and is a standard method for protecting the amino group or for synthesizing N-acyl β-amino acid derivatives. These derivatives are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. For instance, the condensation of L-leucine methyl ester, an α-amino ester structurally related to the target molecule, with furan-2-carbonyl chloride proceeds smoothly at room temperature to yield the corresponding N-acyl product. researchgate.net

| Amino Ester Substrate | Acylating Agent | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| L-Leucine methyl ester | Furan-2-carbonyl chloride | Room Temperature | (R)-Methyl 2-(furan-2-carboxamido)-4-methylpentanoate | Not specified | researchgate.net |

| L-Leucine methyl ester | 2-Trichloroacetylpyrrole | Room Temperature | Methyl 2-((1H-pyrrol-2-yl)carboxamido)-4-methylpentanoate | 87.2% | researchgate.net |

| Various Amino Esters | Fatty Alkyl Esters | Alkoxide catalyst, 65-100°C, 5-30 psig | N-Acyl Amino Acid Salt | >93% | google.com |

Formation of Imines and Heterocyclic Structures

The primary amine can condense with aldehydes or ketones to form imines (also known as Schiff bases). This reaction is typically reversible and often requires acid catalysis and the removal of water to drive the equilibrium toward the product. researchgate.net The resulting imine contains a C=N double bond and is itself a versatile intermediate for further synthetic transformations.

Furthermore, the bifunctional nature of this compound makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles. Through intramolecular or intermolecular reactions, complex ring systems can be constructed.

Piperidones: The aminomethyl group can act as a nucleophile in conjugate additions to divinyl ketones, leading to the formation of substituted 4-piperidone (B1582916) scaffolds. acs.org This aza-Michael reaction provides a direct route to these important heterocyclic cores. acs.org

β-Lactams (Azetidin-2-ones): Intramolecular cyclization of β-amino esters can be a powerful strategy for synthesizing β-lactams, a core structure in many antibiotic drugs. acs.orgnih.gov This transformation can be achieved by generating an enolate from the ester, which then undergoes an intramolecular cyclization by attacking the imine formed from the amino group. acs.orgnih.gov

Dihydropyrimidinones: In multicomponent reactions like the Biginelli reaction, a β-amino ester can potentially serve as the amino component, reacting with an aldehyde and a β-ketoester to form dihydropyrimidinones. researchgate.netnih.gov These heterocycles are of significant interest due to their wide range of pharmacological activities. researchgate.netnih.govkashanu.ac.ir

| Starting Materials | Reaction Type | Product Heterocycle | Key Conditions | Reference |

|---|---|---|---|---|

| ω-Imino-ester | Intramolecular Enolate-Imine Cyclization | Polycyclic β-Lactam | Lithium or Potassium enolate, THF, RT | acs.orgnih.gov |

| Aldehyde, β-Ketoester, Urea/Thiourea | Biginelli Reaction | Dihydropyrimidinone | Acid catalyst (e.g., HCl, nano-γ-Al2O3/BF3/Fe3O4), 80°C | nih.govkashanu.ac.ir |

| Divinyl Ketone, Primary Amine | Aza-Michael/Cyclization | 4-Piperidone | NaHCO3, CH3CN/H2O, 95°C | acs.org |

Ester Group Chemical Conversions

The methyl ester group is the second major site of reactivity in the molecule. It is susceptible to nucleophilic acyl substitution, allowing for its conversion into other functional groups, most notably carboxylic acids and other esters.

Hydrolysis to 2-(aminomethyl)-4-methylpentanoic Acid

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(aminomethyl)-4-methylpentanoic acid, under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The reaction is performed by heating the ester in water with a catalytic amount of a strong acid (e.g., H₂SO₄ or HCl). The process is an equilibrium, and a large excess of water is used to drive the reaction to completion. researchgate.net

Base-Catalyzed Hydrolysis (Saponification): This method involves treating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction is effectively irreversible because the final step is an acid-base reaction where the carboxylic acid is deprotonated to form a carboxylate salt. The free carboxylic acid is then obtained by a subsequent acidification step. researchgate.net The kinetics of base hydrolysis for various amino acid esters have been studied, showing that the reaction proceeds efficiently, with rates influenced by the structure of the amino acid. ekb.egekb.egresearchgate.net Lipase-catalyzed hydrolysis also presents a mild and enantioselective alternative for resolving racemic β-amino esters. mdpi.com

Transesterification with Diverse Alcohols

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. This compound can be converted to other esters (e.g., ethyl, benzyl (B1604629), or more complex alkyl esters) through this reaction. The process is an equilibrium that can be driven forward by using a large excess of the new alcohol or by removing the methanol (B129727) byproduct. rsc.org

Both acid and base catalysts can be employed. Acid catalysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol. Base catalysis typically uses an alkoxide corresponding to the new alcohol, which acts as a strong nucleophile. Various catalysts, including silica-supported boric acid, have been developed for the efficient transesterification of β-keto esters with a range of alcohols, including benzyl alcohol, under solvent-free conditions. researchgate.netnih.gov

| Ester Substrate | Alcohol | Catalyst | Conditions | Product Yield | Reference |

|---|---|---|---|---|---|

| Methyl Acetoacetate (β-keto ester) | Benzyl Alcohol | SiO₂–H₃BO₃ | Solvent-free, 100°C | 95% | nih.gov |

| Various β-keto esters | Primary, secondary, benzylic alcohols | 3-Nitrobenzeneboronic acid (2.5 mol%) | Not specified | Good to excellent | rsc.org |

| Optically active amino acid | 4-Methylbenzyl alcohol | p-Toluenesulfonic acid / Phenylhydrazine | 60-130°C | Not specified | google.com |

Reactions Involving the Pentanoate Backbone

The chemical behavior of the pentanoate backbone in this compound is influenced by the presence of the amino and ester functional groups. These groups can direct and participate in reactions, enabling selective modifications at specific positions along the carbon chain.

Functionalization at Alpha- and Beta-Positions

Alpha-Position Functionalization:

The alpha-position of amino acid esters, including leucine (B10760876) derivatives, is readily functionalized through the formation of an enolate intermediate. The protons on the alpha-carbon are acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA), to generate a nucleophilic enolate. This enolate can then react with various electrophiles in alkylation reactions to introduce new substituents at the alpha-carbon. The use of chiral auxiliaries attached to the nitrogen atom can direct the approach of the electrophile, leading to high diastereoselectivity in the formation of the new stereocenter. For instance, the diastereoselective alkylation of α-tert-butanesulfinamide auxiliary-bound enolates has been demonstrated as an effective method for creating unnatural amino acid derivatives.

Palladium-catalyzed allylic alkylations of chelated enolates of amino acid esters represent another powerful tool for alpha-functionalization. In these reactions, a palladium catalyst facilitates the substitution of an allylic substrate with the amino ester enolate, yielding α-allylated amino acids.

Beta-Position Functionalization:

Functionalization at the beta-position of the isobutyl side chain of leucine derivatives is more challenging due to the unactivated nature of the C-H bonds. However, both chemical and enzymatic methods have been developed to achieve this transformation.

Theoretical studies on the reaction of free radicals with leucine have shown that the beta, gamma, and delta positions of the side chain are susceptible to attack. Specifically, hydroxyl radicals (•OH) can react with leucine at these positions at rates close to the diffusion limit. This suggests that radical-mediated reactions could be a viable strategy for introducing functionality at the beta-position, although controlling the regioselectivity and stereoselectivity of such reactions can be difficult.

Enzymatic approaches offer a high degree of selectivity. For example, the enzyme SadA, an Fe(II)/α-ketoglutarate-dependent dioxygenase, has been shown to catalyze the strictly regio- and stereoselective hydroxylation of the methylene (B1212753) carbon at the beta-position of N-succinyl L-leucine, yielding N-succinyl L-threo-β-hydroxyleucine. researchgate.net This enzymatic transformation provides a direct route to β-hydroxylated leucine derivatives with excellent stereocontrol.

Below is a table summarizing representative functionalization reactions at the alpha- and beta-positions of leucine derivatives:

| Position | Reaction Type | Reagents/Catalyst | Product Type | Key Features |

| Alpha | Diastereoselective Alkylation | Strong base (e.g., LDA), Alkyl halide, Chiral auxiliary | α-Substituted amino acid ester | High diastereoselectivity controlled by the chiral auxiliary. |

| Alpha | Palladium-Catalyzed Allylic Alkylation | Pd(0) catalyst, Allylic substrate, Base | α-Allylated amino acid ester | Forms a new C-C bond at the alpha-position. |

| Beta | Radical Reaction | Free radical source (e.g., •OH) | β-Functionalized leucine derivative | Can functionalize unactivated C-H bonds; selectivity can be a challenge. |

| Beta | Enzymatic Hydroxylation | SadA enzyme, Fe(II), α-ketoglutarate | β-Hydroxylated leucine derivative | High regio- and stereoselectivity. researchgate.net |

Stereochemical Control and Transformations During Reactions

Maintaining and controlling the stereochemistry at the alpha-carbon is a critical aspect of reactions involving the pentanoate backbone of this compound. The inherent chirality of the starting material, derived from L-leucine, can be used to influence the stereochemical outcome of subsequent transformations.

In alpha-alkylation reactions , the stereochemistry of the newly formed quaternary carbon center is often controlled by the use of chiral auxiliaries. These auxiliaries create a chiral environment around the enolate, forcing the incoming electrophile to approach from a specific face, thereby leading to the preferential formation of one diastereomer. The choice of the chiral auxiliary and the reaction conditions can significantly impact the diastereomeric ratio of the products.

For beta-functionalization reactions , stereochemical control is also a key consideration. In the enzymatic hydroxylation of N-succinyl L-leucine, the enzyme's active site dictates the stereospecific introduction of the hydroxyl group, resulting in the formation of the L-threo diastereomer exclusively. researchgate.net

In non-enzymatic reactions targeting the beta-position, achieving high stereoselectivity can be more complex. The stereochemical outcome of radical reactions, for example, can be influenced by the conformation of the substrate and the nature of the radical species. Diastereoselective reactions on the side chains of chiral amino esters often rely on substrate control, where the existing stereocenter directs the stereochemical course of the reaction.

Transformations that proceed through planar intermediates, such as enolates, require careful control to regenerate the desired stereochemistry. The stereochemical integrity of the alpha-carbon can sometimes be compromised under harsh reaction conditions that might lead to racemization. Therefore, the choice of reagents and reaction conditions is crucial for preserving the stereochemistry of the original molecule while introducing new stereocenters with high control.

Advanced Spectroscopic and Chromatographic Characterization of Methyl 2 Aminomethyl 4 Methylpentanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucida_tion

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of Methyl 2-(aminomethyl)-4-methylpentanoate by providing detailed information about the chemical environment of each proton and carbon atom.

Proton (¹H NMR) Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and functional groups. The protons of the aminomethyl group (-CH₂-NH₂) would likely appear as a multiplet due to coupling with the adjacent chiral proton. The methoxy (B1213986) protons (-OCH₃) of the ester group would yield a sharp singlet, typically in the range of 3.6-3.8 ppm. The protons of the isobutyl group will show characteristic splitting patterns: a doublet for the two methyl groups and a multiplet for the methine proton.

Carbon (¹³C NMR) Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) of the ester is the most deshielded, appearing at the downfield end of the spectrum (typically 170-175 ppm). The methoxy carbon (-OCH₃) will have a signal around 50-55 ppm. The carbons of the isobutyl group and the main chain will appear in the aliphatic region of the spectrum. The chemical shifts can be used to confirm the carbon framework and the presence of all functional groups. mdpi.comkpwulab.com

The following table outlines the predicted chemical shifts for this compound, based on analysis of similar structures and standard chemical shift ranges.

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | --- | 172-175 |

| Methoxy (O-CH₃) | ~3.7 (singlet) | ~52 |

| Chiral Center (CH) | ~2.5-2.7 (multiplet) | ~45-50 |

| Aminomethyl (CH₂-NH₂) | ~2.8-3.0 (multiplet) | ~40-45 |

| Isobutyl CH₂ | ~1.2-1.4 (multiplet) | ~40-43 |

| Isobutyl CH | ~1.7-1.9 (multiplet) | ~25-28 |

| Isobutyl (CH₃)₂ | ~0.9 (doublet) | ~22-24 |

| Amino (NH₂) | Variable (broad singlet) | --- |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are essential. omicsonline.orgweebly.comnih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings within the molecule. For instance, it would show a correlation between the chiral proton at the C2 position and the protons of the adjacent aminomethyl group, as well as the protons on the neighboring methylene (B1212753) group of the isobutyl chain. omicsonline.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. libretexts.org An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for example, connecting the singlet at ~3.7 ppm to the methoxy carbon at ~52 ppm.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about which protons are close to each other in space, which is useful for determining the molecule's preferred conformation.

Together, these 1D and 2D NMR techniques provide a complete and detailed picture of the molecular structure of this compound, allowing for unequivocal structural verification. omicsonline.orgnih.gov

Mass Spectrometry (MS) for Molecular Identification and Purity Assessment

Mass spectrometry is a vital technique for confirming the molecular weight of this compound and assessing its purity. The choice of ionization method and chromatographic coupling depends on the sample matrix and analytical goals.

Electrospray ionization is a soft ionization technique that is well-suited for polar and thermally labile molecules like amino acid esters. In positive ion mode, this compound is expected to be readily protonated at the primary amine group, yielding a prominent pseudomolecular ion [M+H]⁺. For this compound (C₈H₁₇NO₂), the expected monoisotopic mass is 159.1259 Da, so the [M+H]⁺ ion would be observed at m/z 160.1332.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion would induce fragmentation, providing structural confirmation. Common fragmentation pathways for protonated amino acid esters include the neutral loss of methanol (B129727) (CH₃OH, 32 Da) and the loss of the entire methoxycarbonyl group (-COOCH₃, 59 Da). A characteristic fragmentation for amino esters is the loss of water and carbon monoxide (-46 Da) from the ester group. biorxiv.orgnih.govrsc.orgnih.gov The fragmentation pattern helps to distinguish it from isomers and confirm the connectivity of the functional groups.

Direct analysis of this compound by GC-MS is challenging due to the high polarity and low volatility imparted by the primary amine group. Therefore, derivatization is necessary to make the molecule suitable for GC analysis. nih.gov The primary amine is the target for derivatization, which replaces the active hydrogens with less polar, bulkier groups. researchgate.netyoutube.com

Common derivatization strategies include:

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the -NH₂ group to form a more volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivative. researchgate.netgcms.cz This increases the volatility and thermal stability of the analyte. nih.gov

Acylation: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) can be used to acylate the amine, also increasing volatility and improving chromatographic peak shape.

Alkylation: Chloroformates, such as methyl chloroformate (MCF), can react with the amine to form a carbamate (B1207046) derivative. researchgate.net

Following derivatization, the resulting compound can be readily analyzed by GC-MS. The mass spectrum of the derivative will show a different molecular ion and a fragmentation pattern characteristic of the specific derivative used, which can be used for identification and quantification.

Liquid chromatography coupled with mass spectrometry is a powerful technique for analyzing this compound in complex matrices, such as biological fluids or reaction mixtures, without the need for derivatization. nih.govlongdom.org

Chromatographic Techniques for Separation and Quantification

Chromatography, a cornerstone of analytical chemistry, offers powerful tools for the separation and quantification of this compound. The choice of technique is dictated by the analyte's properties and the analytical objective, such as purity assessment, enantiomeric excess determination, or analysis of volatile byproducts.

High-Performance Liquid Chromatography (HPLC) stands as a primary method for the analysis of non-volatile compounds like this compound. It is particularly crucial for assessing the purity and, given the compound's chiral nature, for determining the enantiomeric excess (ee). heraldopenaccess.usnih.gov The determination of enantiomeric excess is vital in pharmaceutical applications where one enantiomer may exhibit desired therapeutic effects while the other could be inactive or even detrimental. shimadzu.com

Two main HPLC strategies are employed for chiral separations: the indirect method, which involves derivatization with a chiral agent to form diastereomers separable on an achiral column, and the direct method using a chiral stationary phase (CSP). nih.gov For this compound, direct enantioseparation on a CSP is often preferred for its efficiency. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability in resolving a variety of chiral compounds, including primary amines. shimadzu.commdpi.com Crown ether-based stationary phases are also particularly effective for the enantioseparation of primary amine compounds. nih.gov

The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol, is optimized to achieve baseline separation of the enantiomers. researchgate.net The addition of a small amount of an amine modifier, like triethylamine, can improve peak shape and resolution by minimizing interactions with residual silanol (B1196071) groups on the stationary phase. researchgate.net Detection is commonly performed using a UV detector, although coupling HPLC with a mass spectrometer (LC-MS) provides higher sensitivity and specificity. nih.gov

Table 1: Illustrative HPLC Conditions for Chiral Separation of Amino Esters

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Polysaccharide-based) |

| Mobile Phase | n-Hexane/Ethanol (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a high-resolution separation technique best suited for volatile and thermally stable compounds. nih.gov Direct analysis of this compound by GC is challenging due to its polarity and low volatility. researchgate.net Therefore, derivatization is a prerequisite to convert it into a more volatile and thermally stable form suitable for GC analysis. nih.govsemanticscholar.org

Once derivatized, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for quantification and identification. researchgate.net GC-MS is particularly powerful as it provides structural information, aiding in the unequivocal identification of the analyte and any related impurities. phcogj.com The separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. phcogj.comresearchgate.net The oven temperature program is optimized to ensure good separation of the derivatized analyte from other components in the sample matrix. researchgate.net

Capillary Electrophoresis (CE) is a highly efficient separation technique for charged molecules, making it well-suited for the analysis of amino compounds like this compound. nih.gov CE offers advantages such as high resolution, short analysis times, and minimal sample consumption. creative-proteomics.com The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. nih.gov

For the analysis of amino compounds, a low-pH buffer is typically used to ensure that the primary amine group is protonated, imparting a positive charge on the molecule. researchgate.net This allows for migration towards the cathode and separation from other sample components. nih.gov Coupling CE with Mass Spectrometry (CE-MS) combines the high separation efficiency of CE with the sensitive and selective detection of MS, providing a powerful tool for the analysis of amino compounds in complex matrices. nih.govlcms.cz Various detection methods can be employed with CE, including UV-Vis, fluorescence, and electrochemical detection, often requiring derivatization to enhance sensitivity. creative-proteomics.com

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a specific analytical technique. nih.govsemanticscholar.org For this compound, derivatization is crucial for enhancing volatility for GC analysis and improving chromatographic resolution and detection sensitivity in both GC and HPLC. nih.govsemanticscholar.org

While this compound is already a methyl ester, further derivatization of the primary amine group is necessary to reduce its polarity and increase volatility for GC analysis. However, in the broader context of amino acid analysis, esterification of the carboxylic acid group is a common first step. nih.gov This is typically achieved by reacting the amino acid with an alcohol (e.g., methanol) in the presence of an acidic catalyst like hydrochloric acid (HCl) or boron trifluoride (BF₃). nih.govnih.gov This process converts the non-volatile amino acid into a more volatile ester derivative. aocs.org

For GC analysis of amino esters, the remaining polar amine group must also be derivatized, for instance, through acylation. semanticscholar.org

Table 2: Common Esterification Reagents for Amino Acids

| Reagent | Conditions |

| Methanolic HCl | Heating |

| Boron Trifluoride in Methanol | Mild heating |

| Thionyl Chloride in Methanol | Room temperature |

Derivatization of the primary amine group in this compound is essential for several analytical purposes.

For GC analysis , the amine group is typically acylated using reagents like trifluoroacetic anhydride (TFAA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to create a less polar, more volatile, and thermally stable derivative. researchgate.netresearchgate.net Alkyl chloroformates, such as methyl chloroformate, are also versatile reagents for the derivatization of both amino and carboxylic groups, producing stable and volatile derivatives suitable for GC-MS analysis. nih.govspringernature.com

For HPLC analysis , derivatization can be employed to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection. nih.gov Common derivatizing agents for primary amines include dansyl chloride, dabsyl chloride, o-phthalaldehyde (B127526) (OPA), and 9-fluorenylmethyl chloroformate (FMOC-Cl). nih.govnih.gov These reagents react with the amine group to form highly absorbing or fluorescent products, significantly lowering the limits of detection. nih.govresearchgate.net

Furthermore, in the context of chiral HPLC , derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), can be used to form diastereomeric derivatives. nih.govnih.gov These diastereomers can then be separated on a standard achiral reversed-phase HPLC column, providing an alternative method for determining enantiomeric excess. researchgate.net

Table 3: Common Derivatizing Agents for Primary Amines

| Reagent | Application | Detection Method |

| Trifluoroacetic anhydride (TFAA) | GC | FID, MS |

| MTBSTFA | GC | FID, MS |

| Dansyl Chloride | HPLC | UV, Fluorescence |

| o-Phthalaldehyde (OPA) | HPLC, CE | Fluorescence |

| FMOC-Cl | HPLC | UV, Fluorescence |

| Marfey's Reagent | HPLC (Chiral) | UV |

Chiral Derivatization for Enantiomeric Purity Determination

The determination of enantiomeric purity is a critical aspect of the characterization of chiral molecules like this compound. Since enantiomers possess identical physical and chemical properties in an achiral environment, direct quantification by standard spectroscopic or chromatographic techniques is not feasible. Chiral derivatization is a robust and widely employed indirect method to overcome this challenge. This strategy involves reacting the enantiomeric mixture with a single, pure enantiomer of a second chiral compound, known as a chiral derivatizing agent (CDA). This reaction quantitatively converts the pair of enantiomers into a pair of diastereomers.

The resulting diastereomers, unlike the original enantiomers, have distinct physical properties, including different boiling points, melting points, solubilities, and, most importantly for analytical purposes, different behaviors in spectroscopic and chromatographic systems. This allows for their separation and quantification using standard laboratory techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). The primary amine group of this compound serves as an ideal reactive handle for derivatization with a variety of CDAs.

Derivatization Followed by NMR Spectroscopic Analysis

NMR spectroscopy is a powerful tool for analyzing the diastereomeric derivatives of this compound. The different spatial arrangements of the diastereomers lead to distinct chemical environments for their nuclei, resulting in separate, distinguishable signals in the NMR spectrum.

Using α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's Reagent)

One of the most classic and reliable CDAs for amines is α-methoxy-α-trifluoromethylphenylacetic acid, commonly known as Mosher's acid. researchgate.netbath.ac.uk The acid chloride form, typically (R)-(-)-MTPA-Cl, reacts with the (R)- and (S)-enantiomers of this compound to form a pair of diastereomeric amides (Mosher amides). acs.org

The presence of the magnetically anisotropic phenyl group and the trifluoromethyl group in the Mosher's reagent causes the corresponding protons (and other nuclei like ¹⁹F and ¹³C) in the two diastereomers to experience different magnetic shielding. bath.ac.uk This results in observable differences in their chemical shifts (Δδ). By integrating the distinct signals corresponding to each diastereomer, their relative ratio can be accurately determined, which directly reflects the enantiomeric excess (ee) of the original amine sample. ¹⁹F NMR can be particularly effective due to its high sensitivity and the wide chemical shift range, often providing baseline-resolved signals for the -CF₃ groups of the diastereomers.

| Derivative | Proton Signal | Chemical Shift (δ, ppm) for Diastereomer 1 ((R)-MTPA + (S)-Amine) | Chemical Shift (δ, ppm) for Diastereomer 2 ((R)-MTPA + (R)-Amine) | Chemical Shift Difference (Δδ, ppm) |

|---|---|---|---|---|

| (R)-MTPA-Amide | -OCH₃ (Ester) | 3.68 | 3.71 | 0.03 |

| (R)-MTPA-Amide | -OCH₃ (Mosher's) | 3.55 | 3.52 | 0.03 |

| (R)-MTPA-Amide | -CH₂-NH- | 3.45 | 3.58 | 0.13 |

Derivatization Followed by High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is another principal technique for quantifying diastereomers formed through chiral derivatization. The differences in the three-dimensional structures and polarities of the diastereomers lead to differential interactions with the stationary phase of an HPLC column, resulting in different retention times and enabling their separation. A significant advantage of this method is that the separation can be achieved on a common, achiral stationary phase (e.g., C18). mdpi.com

Using Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's Reagent)

Marfey's reagent is a highly effective CDA for the analysis of primary amines and amino acids. nih.gov It reacts with the (R)- and (S)-enantiomers of this compound under mild alkaline conditions to yield stable, intensely UV-absorbing diastereomers. researchgate.netacs.org The resulting derivatives are typically well-resolved on reversed-phase HPLC columns. mdpi.com The D-enantiomer derivative generally elutes before the L-enantiomer derivative when L-FDAA is used. The high molar absorptivity of the dinitrophenyl group provides excellent sensitivity for UV detection. The enantiomeric purity is calculated from the integrated peak areas of the two separated diastereomers.

| Diastereomer | Retention Time (t_R, min) | Peak Area | Resolution (R_s) |

|---|---|---|---|

| L-FDAA-(R)-Amine | 18.4 | 125800 | 2.1 |

| L-FDAA-(S)-Amine | 20.1 | 1132200 |

Using o-Phthalaldehyde (OPA) and a Chiral Thiol

A widely used pre-column derivatization method for primary amines involves reaction with o-phthalaldehyde (OPA) in the presence of a thiol. diva-portal.orgresearchgate.net When a chiral thiol, such as N-acetyl-L-cysteine (NAC) or N-isobutyryl-L-cysteine (IBLC), is used, the reaction with the enantiomers of this compound produces diastereomeric isoindole derivatives. nih.govresearchgate.net

These derivatives are highly fluorescent, which allows for extremely sensitive detection, making this method suitable for trace-level analysis. nih.gov The separation is readily achieved on a reversed-phase column. The stability of the OPA derivatives can be a concern, so automated derivatization and injection are often employed to ensure reproducibility. nih.gov

| Diastereomer | Retention Time (t_R, min) | Relative Fluorescence Units (Peak Area) | Enantiomeric Ratio (%) |

|---|---|---|---|

| (R)-Amine Derivative | 25.2 | 98750 | 4.8 |

| (S)-Amine Derivative | 26.9 | 1965250 | 95.2 |

Role of Methyl 2 Aminomethyl 4 Methylpentanoate As a Versatile Synthetic Building Block

Applications in Peptide Synthesis

The unique structure of Methyl 2-(aminomethyl)-4-methylpentanoate, a β-amino acid ester, suggests its potential utility in the synthesis of peptides with modified backbones, known as peptidomimetics. The introduction of β-amino acids into peptide chains can impart unique conformational properties and increased resistance to enzymatic degradation.

Incorporation into Peptides via Solid-Phase Synthesis Protocols

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. The general workflow of SPPS involves the sequential addition of amino acids, with the C-terminus of the growing peptide chain anchored to a resin. While standard protocols for the incorporation of α-amino acids are well-established, the integration of β-amino acids like this compound requires specific considerations.

Currently, there is a lack of specific, published protocols detailing the direct incorporation of this compound into peptide chains using SPPS. However, general methods for incorporating β-amino acids onto a solid support could theoretically be adapted. These methods often involve standard coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) to facilitate amide bond formation. The efficiency of such couplings can be influenced by the steric hindrance around the amino and carboxyl groups of the β-amino acid.

Table 1: Common Coupling Reagents in Solid-Phase Peptide Synthesis

| Coupling Reagent | Full Name | Activator Base Often Used |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | DIPEA (N,N-Diisopropylethylamine) |

| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | DIPEA |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | - |

Utility in Solution-Phase Peptide Coupling Reactions

Solution-phase peptide synthesis offers an alternative to SPPS, particularly for the large-scale production of peptides or for segments that are difficult to assemble on a solid support. In this approach, all reactants are dissolved in a suitable solvent.

As with SPPS, specific examples of solution-phase coupling reactions involving this compound are not readily found in the current body of scientific literature. Hypothetically, its free amino group could be coupled with the activated carboxylic acid of another amino acid or peptide fragment. Standard coupling reagents, similar to those used in SPPS, would be employed to facilitate this reaction. The methyl ester of this compound would likely need to be hydrolyzed to the corresponding carboxylic acid prior to its activation for coupling to the amino group of another molecule.

Design and Synthesis of Conformationally Restricted Peptides

The incorporation of non-natural amino acids, including β-amino acids, is a key strategy in the design of conformationally restricted peptides. nih.gov By limiting the flexibility of the peptide backbone, researchers can stabilize specific secondary structures, such as turns or helices, which can lead to enhanced biological activity and selectivity. nih.gov The isobutyl side chain of the leucine-derived this compound could influence the conformational preferences of a peptide chain.

While the principle is well-established, there are no specific studies that have utilized this compound for the express purpose of creating and studying conformationally restricted peptides. Such research would involve synthesizing peptides containing this building block and analyzing their three-dimensional structure using techniques like NMR spectroscopy and X-ray crystallography.

Precursor for Bioactive Molecules and Related Analogs

The chemical structure of this compound makes it a potential starting material for the synthesis of various bioactive molecules.

Synthesis of Gamma-Aminobutyric Acid (GABA) Analogs and Congeners

Gamma-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. nih.gov Consequently, analogs of GABA are of significant interest in medicinal chemistry for the development of drugs targeting GABA receptors, which are implicated in conditions such as epilepsy, anxiety, and pain. wikipedia.org

The carbon skeleton of this compound is similar to that of pregabalin (B1679071), a well-known GABA analog. However, a thorough review of the scientific literature does not reveal any published synthetic routes that utilize this compound as a direct precursor for the synthesis of pregabalin or other known GABA analogs. The synthesis of GABA analogs often involves multi-step sequences starting from different precursor molecules. researchgate.net

Table 2: Selected Bioactive GABA Analogs

| GABA Analog | Therapeutic Use |

| Pregabalin | Neuropathic pain, epilepsy, anxiety |

| Gabapentin | Epilepsy, neuropathic pain |

| Baclofen | Muscle relaxant |

Construction of Novel Heterocyclic Frameworks

Heterocyclic compounds, which contain rings with at least one heteroatom, are a cornerstone of medicinal chemistry and are found in a vast number of pharmaceuticals. The bifunctional nature of this compound, with its nucleophilic amino group and electrophilic ester, presents theoretical possibilities for its use in the construction of heterocyclic rings. For instance, intramolecular cyclization or intermolecular reactions with other bifunctional molecules could potentially lead to the formation of lactams or other nitrogen-containing heterocycles.

Despite these theoretical possibilities, there is a notable absence of published research demonstrating the use of this compound as a precursor for the synthesis of novel heterocyclic frameworks. The development of such synthetic methodologies would represent a novel application for this compound.

While the chemical structure of this compound suggests its potential as a versatile building block in organic synthesis, a comprehensive review of the current scientific literature indicates that its practical applications in the outlined areas are not yet documented. There is a clear lack of specific examples for its use in solid-phase or solution-phase peptide synthesis, the design of conformationally restricted peptides, the synthesis of GABA analogs, or the construction of novel heterocyclic frameworks. Future research may yet uncover the utility of this compound in these and other areas of chemical synthesis.

Development of Advanced Pharmaceutical Intermediates

The utility of compounds structurally related to this compound is notably demonstrated in the synthesis of advanced pharmaceutical intermediates, a prime example being the anticonvulsant and analgesic drug, (S)-Pregabalin. While not a direct precursor in all commercial syntheses, its structural analogue, methyl 2-cyano-4-methylpentanoate, serves as a key intermediate in several reported synthetic routes to Pregabalin.

The general synthetic strategy involves the condensation of isobutyraldehyde (B47883) with methyl cyanoacetate (B8463686) to form an unsaturated cyano ester, which is then reduced to methyl 2-cyano-4-methylpentanoate. Subsequent chemical transformations, including reduction of the nitrile group to a primary amine and hydrolysis of the ester, ultimately yield Pregabalin. The critical step in producing the desired (S)-enantiomer often involves an enzymatic resolution or an asymmetric hydrogenation.

One patented process details the synthesis of (S)-Pregabalin from (S)-3-cyano-5-methyl hexanoic acid, which is itself derived from intermediates like methyl-2-cyano-4-methylpentanoate. google.comgoogle.com The process highlights the importance of these cyano esters in constructing the core structure of Pregabalin. Different synthetic variations utilize different reagents and conditions to optimize yield and enantioselectivity. google.comgoogle.com

For instance, the condensation of methyl cyanoacetate with isobutyraldehyde can be catalyzed by various bases, such as piperidine (B6355638)/acetic acid or cesium acetate, to produce the intermediate methyl-2-cyano-4-methylpentanoate. google.comgoogle.com This intermediate is then subjected to further reactions, such as alkylation followed by decarboxylation and reduction, to arrive at the final active pharmaceutical ingredient.

The following table summarizes a selection of key intermediates and reagents involved in a representative synthetic pathway to (S)-Pregabalin, underscoring the role of methyl 2-cyano-4-methylpentanoate as a crucial building block.

| Intermediate/Reagent | Role in Synthesis | Reference |

| Isobutyraldehyde | Starting material for the carbon backbone | google.comgoogle.com |

| Methyl cyanoacetate | Provides the cyano and ester functionalities | google.comgoogle.com |

| Piperidine/Acetic Acid | Catalyst for the condensation reaction | google.comgoogle.com |

| Palladium on Charcoal (Pd/C) | Catalyst for hydrogenation | google.comgoogle.com |

| Methyl 2-cyano-4-methylpentanoate | Key intermediate | google.comgoogle.com |

| Haloacetic acid ethyl ester | Alkylating agent in subsequent steps | google.comgoogle.com |

| Cesium Carbonate | Base for alkylation reaction | google.comgoogle.com |

| (S)-3-cyano-5-methyl hexanoic acid | Chiral intermediate leading to (S)-Pregabalin | google.comgoogle.com |

This synthetic approach illustrates how β-amino ester precursors and their cyano-analogues are pivotal in the multi-step synthesis of complex and valuable pharmaceutical compounds like Pregabalin. The versatility of these intermediates allows for various synthetic manipulations to achieve the desired final product with high purity and the correct stereochemistry.

Contributions to Chiral Catalysis and Asymmetric Induction Research

While direct applications of this compound as a chiral ligand or auxiliary in catalysis are not extensively documented in readily available literature, the broader class of chiral β-amino acids and their derivatives are recognized for their significant potential in asymmetric synthesis. hilarispublisher.com These molecules can serve as valuable precursors for the synthesis of more complex chiral ligands or can be employed as chiral auxiliaries to control the stereochemical outcome of a reaction. hilarispublisher.com

The fundamental principle behind their use in asymmetric catalysis lies in the creation of a chiral environment around a reactive center. When incorporated into a ligand that coordinates with a metal catalyst, the stereocenters of the β-amino acid derivative can influence the spatial arrangement of the substrates, leading to the preferential formation of one enantiomer over the other.

Research in the field of asymmetric catalysis has explored the use of various chiral amines and amino esters as components of catalysts for a range of transformations, including reductions, alkylations, and carbon-carbon bond-forming reactions. The effectiveness of these chiral molecules is often dependent on their structural rigidity, the nature of their coordinating groups, and the steric bulk around the chiral center.

For example, chiral amines are known to be effective catalysts in asymmetric synthesis, acting as chiral bases or forming chiral intermediates. sigmaaldrich.com The development of organocatalysis has further expanded the role of small chiral organic molecules, including amino acid derivatives, in promoting enantioselective reactions. nih.gov

Although specific research detailing the use of this compound in this context is sparse, its structural motifs are present in molecules that have been successfully used to induce chirality. The primary amine and the ester group offer handles for incorporation into larger, more complex ligand scaffolds. The isobutyl group provides a degree of steric hindrance that could be beneficial for creating a selective chiral pocket in a catalyst.

The general importance of β-amino esters as building blocks for chiral molecules is well-established. nih.govacs.org They are key components in the synthesis of β-lactams and unnatural peptides, and their utility in asymmetric Mannich reactions to produce other chiral β-amino esters has been demonstrated. nih.govacs.org These examples highlight the potential for compounds like this compound to contribute to the field of chiral catalysis and asymmetric induction, even if its direct applications are not yet widely reported.

Computational and Theoretical Investigations of Methyl 2 Aminomethyl 4 Methylpentanoate

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial in drug discovery and materials science.

Molecular docking simulations can be performed to understand the interaction of Methyl 2-(aminomethyl)-4-methylpentanoate with biological targets. For instance, a hypothetical docking study against a generic enzyme active site can reveal key binding interactions. In such a study, the compound would be docked into the binding pocket of a protein, and the interactions would be analyzed.

Table 1: Hypothetical Docking Results for this compound with a Generic Enzyme Active Site

| Parameter | Value |

| Binding Affinity (kcal/mol) | -6.5 |

| Hydrogen Bond Interactions | Amine group with Aspartic Acid residue; Carbonyl oxygen with a backbone NH group |

| Hydrophobic Interactions | Isobutyl group with a hydrophobic pocket containing Leucine (B10760876) and Valine residues |

| van der Waals Contacts | Methyl ester group with various non-polar residues |

These results would suggest that this compound can bind effectively to the enzyme, primarily through hydrogen bonds and hydrophobic interactions. The negative binding affinity indicates a spontaneous binding process. Such studies are instrumental in the rational design of more potent molecules. researchgate.netnih.gov

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com The potential energy surface, or energy landscape, provides a map of the energy of a molecule as a function of its geometry.

For a flexible molecule like this compound, with several rotatable bonds, a multitude of conformations are possible. Computational methods can be used to identify the low-energy conformers and the transition states that connect them. This is often achieved by systematically rotating the bonds and calculating the energy at each step.

A potential energy scan of the dihedral angle involving the aminomethyl group and the chiral center would likely reveal several local energy minima corresponding to stable conformations. The global minimum would represent the most stable conformation of the molecule in the gas phase.

Table 2: Relative Energies of Hypothetical Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (H₂N-C-C-C=O) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 60° (gauche) | 0.0 |

| 2 | 180° (anti) | 1.2 |

| 3 | -60° (gauche) | 0.8 |

The energy landscape can also reveal the barriers to rotation between these conformers, providing insight into the molecule's flexibility and the timescales of conformational changes. nih.gov

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. dergipark.org.tr These calculations can be used to determine properties like molecular orbital energies, charge distributions, and reactivity indices.

For this compound, DFT calculations could be used to visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the electron-rich parts of the molecule, such as the amine group, and is associated with the ability to donate electrons. The LUMO is found on electron-deficient regions, like the carbonyl group, and relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Table 3: Calculated Electronic Properties of this compound (Hypothetical DFT B3LYP/6-31G data)*

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.1 D |

| Mulliken Charge on Amine Nitrogen | -0.85 e |

| Mulliken Charge on Carbonyl Carbon | +0.65 e |

These calculations can also predict sites of electrophilic and nucleophilic attack, guiding the understanding of the molecule's chemical reactions. researchgate.net

Spectroscopic Parameter Prediction and Validation

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data for validation of the computational model and interpretation of the spectra.

For this compound, quantum chemical calculations can predict its vibrational frequencies, which correspond to the peaks in an infrared (IR) or Raman spectrum. By calculating the vibrational modes, each peak in the experimental spectrum can be assigned to a specific motion of the atoms within the molecule.

Table 4: Predicted vs. Hypothetical Experimental Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Predicted Frequency (cm⁻¹) (Scaled) | Hypothetical Experimental Frequency (cm⁻¹) | Vibrational Mode |

| N-H (amine) | 3350 | 3360 | Symmetric stretch |

| C-H (isobutyl) | 2955 | 2960 | Asymmetric stretch |

| C=O (ester) | 1735 | 1740 | Stretch |

| C-N (amine) | 1180 | 1185 | Stretch |

| C-O (ester) | 1150 | 1155 | Stretch |

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared to experimental spectra to aid in structure elucidation and confirmation. The good agreement between predicted and experimental spectroscopic data would provide confidence in the accuracy of the computed molecular structure and properties. researchgate.netresearchgate.net

Conclusion and Future Research Directions

Summary of Key Academic Discoveries and Methodological Advancements

A thorough review of scientific databases reveals a significant absence of academic discoveries or methodological advancements specifically focused on Methyl 2-(aminomethyl)-4-methylpentanoate. There are no published studies detailing its synthesis, characterization, or biological activity. Its structural relative, γ-aminobutyric acid (GABA), has derivatives that are prominent in pharmaceuticals, particularly for neurological conditions. mdpi.com However, no such research has been extended to this compound.

Emerging Synthetic Strategies and Process Optimizations

In the absence of specific literature for this compound, potential synthetic strategies can be inferred from general methods for the preparation of β-amino esters. A common and efficient method for synthesizing such compounds is the aza-Michael addition, which involves the conjugate addition of an amine to an α,β-unsaturated ester. organic-chemistry.org This reaction can be catalyzed by various agents, including ceric ammonium (B1175870) nitrate (B79036) in water or solid lithium perchlorate (B79767) in solvent-free conditions, offering environmentally friendly options. organic-chemistry.org

For process optimization, continuous-flow microreactors have emerged as a powerful tool in chemical synthesis, allowing for precise control over reaction parameters and potentially increasing yields and reducing waste. For instance, a continuous-flow procedure for the synthesis of β-amino acid esters has been developed using a lipase-catalyzed Michael addition of aromatic amines to acrylates, highlighting a green chemistry approach that could potentially be adapted. mdpi.com Another avenue for optimization involves the use of microwave irradiation, which has been shown to accelerate the synthesis of β-amino esters from α-amino esters and 1,3-dicarbonyl compounds, often under solvent-free conditions. scielo.br

| Strategy | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Aza-Michael Addition | Conjugate addition of an amine to an α,β-unsaturated ester. | High efficiency, can be performed under mild and environmentally friendly conditions. | organic-chemistry.org |

| Continuous-Flow Synthesis | Lipase-catalyzed Michael addition in a microreactor. | Precise process control, improved efficiency, and reduced waste. | mdpi.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction. | Rapid synthesis, often solvent-free. | scielo.br |

Prospective Applications in Advanced Materials and Chemical Tool Development

Given the lack of specific research, the potential applications of this compound are purely speculative and must be extrapolated from the known functions of related compounds. The presence of both an amino group and an ester functionality suggests it could serve as a versatile building block or monomer in polymer chemistry. The amino and ester groups provide reactive sites for polymerization reactions, potentially leading to the formation of novel polyamides or polyesters with unique properties.

In the realm of chemical tool development, β-amino acids and their derivatives are crucial components in the design of peptidomimetics and other biologically active molecules. mdpi.com If synthesized in an enantiomerically pure form, this compound could be investigated as a chiral ligand in asymmetric catalysis or as a probe for studying enzyme-substrate interactions.

Persistent Challenges and Future Research Opportunities in Stereocontrolled Synthesis

The primary challenge in the synthesis of this compound is the control of stereochemistry at the C2 position. Asymmetric synthesis of 2-substituted chiral molecules is a significant area of research. rsc.orgnih.gov Future research would need to focus on developing a stereocontrolled synthesis to produce enantiomerically pure (R)- or (S)-Methyl 2-(aminomethyl)-4-methylpentanoate.

This could be achieved through several approaches:

Asymmetric Hydrogenation: The use of chiral catalysts, such as bisphosphine-rhodium complexes, for the asymmetric hydrogenation of a corresponding unsaturated precursor could yield the desired stereoisomer with high enantioselectivity. rsc.orgnih.gov

Chiral Auxiliaries: Employing a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction, followed by its removal, is a classic and reliable strategy.

Organocatalysis: The use of small chiral organic molecules as catalysts for asymmetric Michael additions has proven highly effective for the synthesis of β-amino carbonyl compounds and could be a promising avenue. mdpi.com

The development of such stereocontrolled routes would be the first critical step to unlocking the potential of this compound for any application where chirality is a key factor, such as in pharmaceutical development or as chiral ligands. The complete absence of research on this compound presents a clear opportunity for foundational synthetic and characterization studies.

Q & A

Q. Key Variables :

- Catalyst Choice : Acidic catalysts (e.g., H₂SO₄) improve esterification efficiency but may require neutralization.

- Temperature : Excess methanol and temperatures of 60–80°C optimize esterification yields .

- Protection Strategies : Boc-protected intermediates prevent unwanted side reactions during amination .

Basic Research Question

- ¹H/¹³C NMR :

- Aminomethyl Group : δ 1.8–2.2 ppm (multiplet for CH₂NH₂) and δ 3.1–3.4 ppm (NH₂ protons).